![molecular formula C27H32N2O5 B12012951 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit der Summenformel C28H34N2O6. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrol-2-on-Kern umfasst, der mit verschiedenen funktionellen Gruppen wie Ethoxy-, Methyl-, Hydroxy- und Morpholinylgruppen substituiert ist. Aufgrund ihrer vielfältigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on umfasst in der Regel mehrere SchritteZum Beispiel können die Ethoxy- und Methylgruppen über eine Friedel-Crafts-Acylierung eingeführt werden, während die Morpholinylgruppe durch nukleophile Substitutionsreaktionen hinzugefügt werden kann .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Verwendung in der Forschung anstatt in der großtechnischen Produktion. Die allgemeinen Prinzipien der organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen für Ausbeute und Reinheit, würden gelten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter geeigneten Bedingungen zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile wie Brom für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So würde beispielsweise die Oxidation der Hydroxygruppe zu einem Keton führen, während die Reduktion der Carbonylgruppen zu Alkoholen führen würde.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In Studien zu Enzymwechselwirkungen und -hemmung.
Industrie: Eingeschränkte Verwendung in spezialisierten chemischen Prozessen
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and inhibition.
Wirkmechanismus
Der Wirkungsmechanismus von 4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die verschiedenen funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme oder Rezeptoren zu binden und deren Aktivität möglicherweise zu hemmen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on .
- 3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-on .
Einzigartigkeit
Was 4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on auszeichnet, ist seine spezifische Kombination funktioneller Gruppen, die einzigartige chemische Eigenschaften und potentielle biologische Aktivitäten verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen.
Eigenschaften
Molekularformel |
C27H32N2O5 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-3-34-22-11-10-21(18-19(22)2)25(30)23-24(20-8-5-4-6-9-20)29(27(32)26(23)31)13-7-12-28-14-16-33-17-15-28/h4-6,8-11,18,24,30H,3,7,12-17H2,1-2H3/b25-23+ |
InChI-Schlüssel |
JTAOPEGKOSXTIX-WJTDDFOZSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




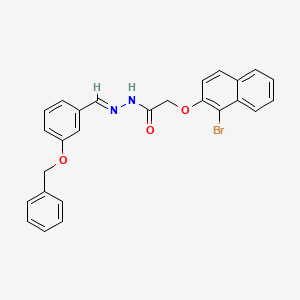

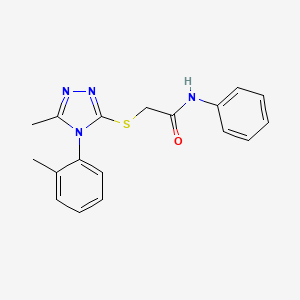
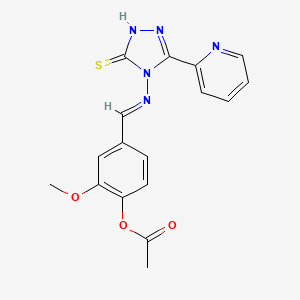
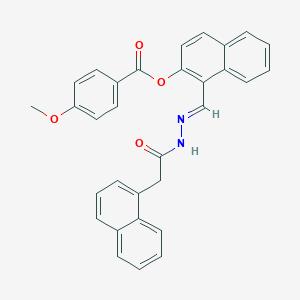
![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
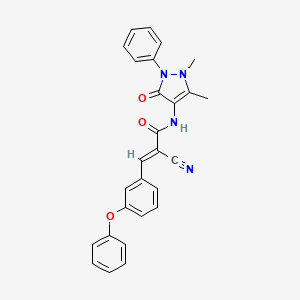
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
